LY 195448
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Overview
Description
LY 195448 is a phenethanolamine compound that has demonstrated anti-tumor activity in various murine tumor models . It was initially developed by Eli Lilly & Co. and has been studied for its potential therapeutic applications in oncology . Despite its promising pre-clinical results, clinical trials were discontinued due to an unexplained loss of activity against murine tumors .
Preparation Methods
The synthesis of LY 195448 involves several steps:
Starting Material: The reaction begins with 4-(3-hydroxy-3-methylbutyl)benzoic acid.
Formation of Formylamino Intermediate: This compound reacts with hydrogen cyanide in acetic acid and sulfuric acid to form 4-[3-(formylamino)-3-methylbutyl]benzoic acid.
Hydrolysis: The intermediate is hydrolyzed with aqueous hydrochloric acid at 100°C to yield the corresponding amine.
Acyl Chloride Formation: The amine reacts with thionyl chloride to form the corresponding acyl chloride.
Benzamide Formation: The acyl chloride is then converted to benzamide by reaction with ammonia.
Final Condensation: The benzamide is condensed with styrene oxide using hexamethyldisilazane in dimethyl sulfoxide and hydrolyzed with sodium hydroxide in butanone water.
Chemical Reactions Analysis
LY 195448 undergoes several types of chemical reactions:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving its phenethanolamine structure.
Hydrolysis: Hydrolysis reactions are significant in its synthesis and degradation pathways.
Scientific Research Applications
LY 195448 has been primarily studied for its anti-tumor properties. It has shown efficacy in blocking cells at metaphase, thereby inhibiting cell division . This makes it a potential candidate for cancer therapy. Additionally, its interactions with microtubules have been explored, revealing its ability to inhibit microtubule assembly . Despite its discontinuation in clinical trials, it remains a subject of interest in pre-clinical research for its unique mechanism of action.
Mechanism of Action
The exact mechanism of action of LY 195448 is not fully understood. it is known to interact with microtubules, inhibiting their assembly and thereby blocking cell division at metaphase . This interaction likely involves direct binding to tubulin, a key protein in microtubule formation . The compound also acts as an alpha-adrenergic receptor antagonist, which may contribute to its pharmacological effects .
Comparison with Similar Compounds
LY 195448 can be compared with other microtubule inhibitors such as taxol and Colcemid. Unlike taxol, which stabilizes microtubules, this compound inhibits their assembly . Colcemid, on the other hand, depolymerizes microtubules, and cell lines resistant to Colcemid have shown increased resistance to this compound . This highlights this compound’s unique mechanism of action and its potential advantages in overcoming resistance to other microtubule-targeting agents.
Similar Compounds
- Taxol
- Colcemid
- Vinblastine
- Vincristine
Properties
CAS No. |
111112-18-6 |
---|---|
Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1 |
InChI Key |
PFTVHDSGCARRKR-FERBBOLQSA-N |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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